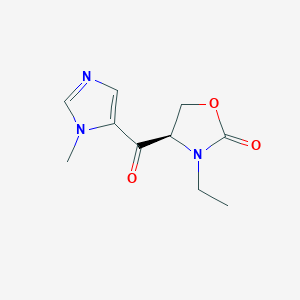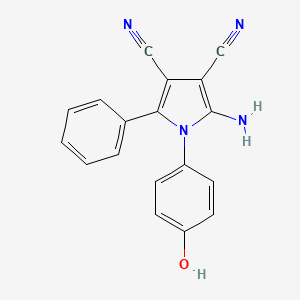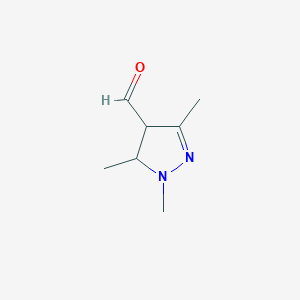
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features both a nitrofuran and a pyrazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an antimicrobial and antifungal agent. The presence of the nitrofuran moiety is known to impart biological activity, making this compound a valuable subject for research.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile typically involves the following steps:
Nitration of Furan Derivatives:
Formation of Pyrazole Ring: The pyrazole ring can be formed by the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. This step often involves cyclization reactions under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the nitrofuran derivative with the pyrazole ring, typically through a condensation reaction.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Analyse Chemischer Reaktionen
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its antimicrobial and antifungal properties.
Biological Studies: The compound is used in studies to understand the mechanism of action of nitrofuran derivatives and their effects on cellular processes.
Industrial Applications: The compound’s unique chemical structure makes it useful in the synthesis of other heterocyclic compounds, which can be used in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile involves the interaction of the nitrofuran moiety with cellular components. The nitro group is reduced to reactive intermediates that can form covalent bonds with nucleophilic sites in proteins and DNA. This leads to the inhibition of essential cellular processes and ultimately cell death . The compound targets various molecular pathways, including the formation of reactive oxygen species and disruption of membrane integrity .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile can be compared with other nitrofuran derivatives, such as:
5-Nitrofuran-2-carbaldehyde: This compound is a precursor in the synthesis of various nitrofuran derivatives and shares similar biological activity.
2-Acetyl-5-nitrofuran: This compound is used in the synthesis of other heterocyclic compounds and has similar antimicrobial properties.
N-(5-acetyl-2-nitrofuran-3-yl)acetamide:
The uniqueness of this compound lies in its combined nitrofuran and pyrazole structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61620-61-9 |
|---|---|
Molekularformel |
C10H8N4O3 |
Molekulargewicht |
232.20 g/mol |
IUPAC-Name |
1-ethyl-3-(5-nitrofuran-2-yl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H8N4O3/c1-2-13-6-7(5-11)10(12-13)8-3-4-9(17-8)14(15)16/h3-4,6H,2H2,1H3 |
InChI-Schlüssel |
UXXZVHXITJCALL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=N1)C2=CC=C(O2)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 4-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12871403.png)

-, (SP-4-3)-](/img/structure/B12871410.png)

![2-Bromo-6-(methylthio)benzo[d]oxazole](/img/structure/B12871416.png)

![[1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid](/img/structure/B12871423.png)
![1-(5-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12871427.png)

![2-{4-[(Benzenesulfonyl)methyl]-5-nitrofuran-2-yl}-1,3-dioxolane](/img/structure/B12871442.png)
![rel-(1R,5S,7S)-6-Methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B12871463.png)

![2-(Aminomethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12871472.png)
![2,6-Dibromobenzo[d]oxazole](/img/structure/B12871474.png)
